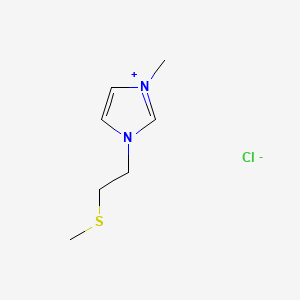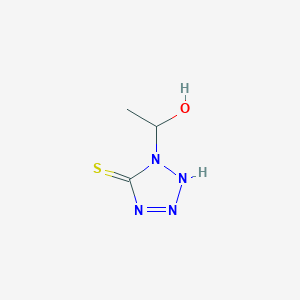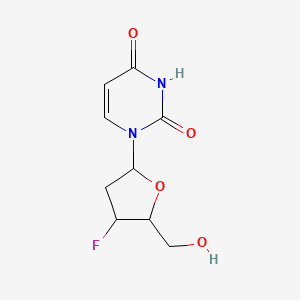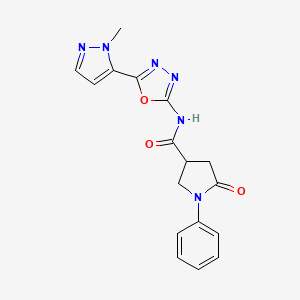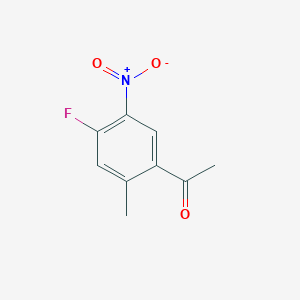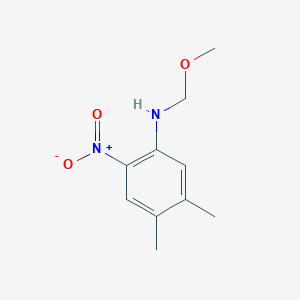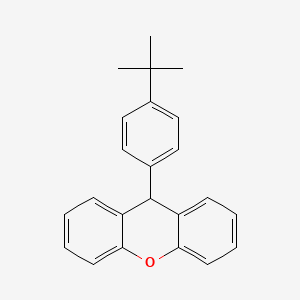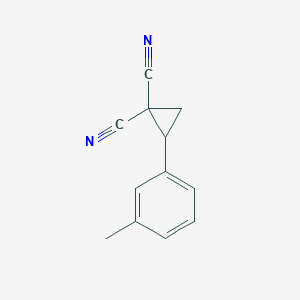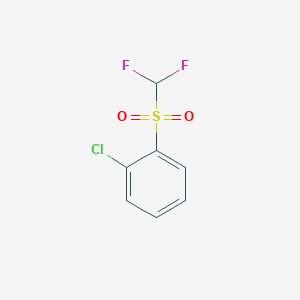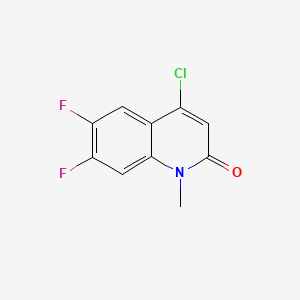
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could lead to changes in the quinoline ring structure.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with similar halogenation.
6,7-Difluoroquinoline: Another quinoline derivative with fluorine atoms at the same positions.
1-Methylquinolin-2(1H)-one: A quinoline derivative with a methyl group at the nitrogen atom.
Uniqueness
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C10H6ClF2NO |
|---|---|
Peso molecular |
229.61 g/mol |
Nombre IUPAC |
4-chloro-6,7-difluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H6ClF2NO/c1-14-9-4-8(13)7(12)2-5(9)6(11)3-10(14)15/h2-4H,1H3 |
Clave InChI |
WBASXYRQDAZIDT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C(=CC1=O)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

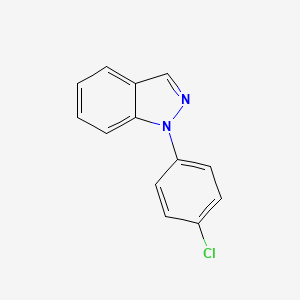
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

